molecular formula C16H19N3O B7445544 N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide

N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide

Cat. No.: B7445544
M. Wt: 269.34 g/mol
InChI Key: VZWASYIQFIBCEA-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science . This compound features a benzamide core substituted with a pyrazole ring, a cyclopentyl group, and a methyl group, making it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide involves its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer . The compound may also interact with other molecular pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide can be compared with other pyrazole derivatives such as:

This compound stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-18(14-5-2-3-6-14)16(20)13-7-9-15(10-8-13)19-12-4-11-17-19/h4,7-12,14H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWASYIQFIBCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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